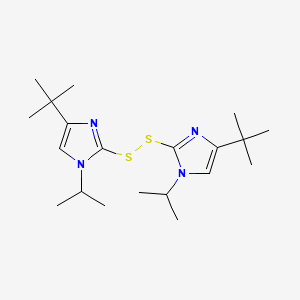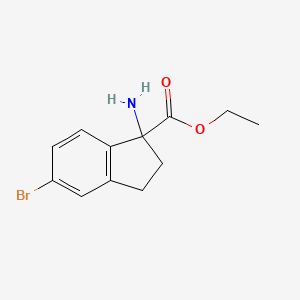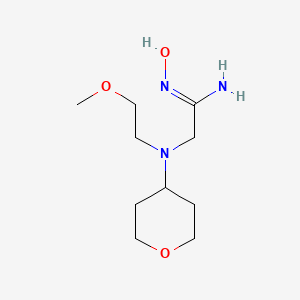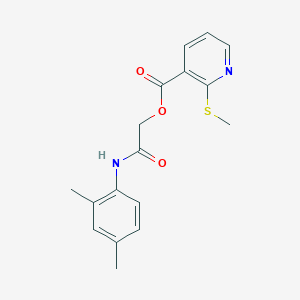
BIs(2-hexyldecyl) 6,6'-((2-hydroxyethyl)azanediyl)dihexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is a synthetic compound known for its unique chemical structure and properties. It is an ionizable lipid, which means it can change its charge state depending on the pH of the environment. This property makes it particularly useful in various scientific and industrial applications, including its role in the formulation of lipid nanoparticles for drug delivery systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The key steps typically include:
Preparation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving hexanoic acid and 2-hexyldecanol.
Functionalization: The core structure is then functionalized with 2-hydroxyethylamine through a nucleophilic substitution reaction, resulting in the formation of the final compound.
Industrial Production Methods
In industrial settings, the production of BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation and functionalization reactions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the 2-hydroxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in the formulation of lipid nanoparticles for gene delivery and vaccine development.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and stability of therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate involves its ability to interact with biological membranes. The compound can integrate into lipid bilayers, altering their properties and facilitating the delivery of encapsulated molecules. The ionizable nature of the compound allows it to respond to changes in pH, promoting the release of its cargo in specific cellular environments.
Vergleich Mit ähnlichen Verbindungen
BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate can be compared with other ionizable lipids, such as:
ALC-0315: Another ionizable lipid used in mRNA vaccine formulations.
DLin-MC3-DMA: Known for its use in lipid nanoparticle formulations for siRNA delivery.
C12-200: Utilized in the delivery of nucleic acids and other therapeutic agents.
The uniqueness of BIs(2-hexyldecyl) 6,6’-((2-hydroxyethyl)azanediyl)dihexanoate lies in its specific chemical structure, which provides distinct advantages in terms of stability, bioavailability, and efficacy in various applications.
Eigenschaften
Molekularformel |
C46H91NO5 |
|---|---|
Molekulargewicht |
738.2 g/mol |
IUPAC-Name |
2-hexyldecyl 6-[[6-(2-hexyldecoxy)-6-oxohexyl]-(2-hydroxyethyl)amino]hexanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-13-17-19-25-33-43(31-23-15-11-7-3)41-51-45(49)35-27-21-29-37-47(39-40-48)38-30-22-28-36-46(50)52-42-44(32-24-16-12-8-4)34-26-20-18-14-10-6-2/h43-44,48H,5-42H2,1-4H3 |
InChI-Schlüssel |
DQIWRUQYFBALOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15281212.png)
![1,2-dimethyl-5-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4(1H)-pyridinone](/img/structure/B15281216.png)

![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)
![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)
![4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)


